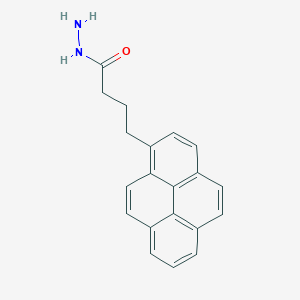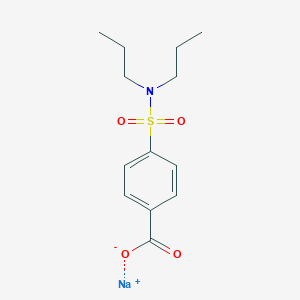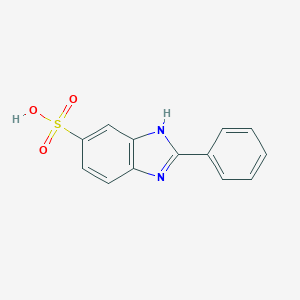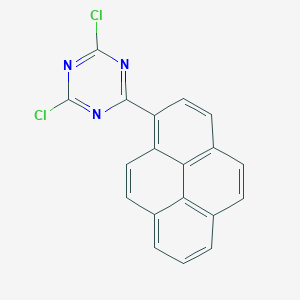
3-Hydroxy-5,8,11,14-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,8,11,14-eicosatetraenoic acid (3-HETE) is a polyunsaturated fatty acid that is produced from arachidonic acid through the action of lipoxygenase enzymes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological processes, including inflammation, immunity, and cardiovascular function. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 3-HETE.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is complex and involves multiple signaling pathways. It acts as a ligand for the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates lipid metabolism and inflammation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid also activates the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain perception and inflammation. Additionally, 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of various enzymes and signaling molecules, including protein kinase C, phospholipase A2, and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid are diverse and multifaceted. It has been shown to regulate the expression of various genes involved in inflammation, lipid metabolism, and cell proliferation. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can modulate the activity of immune cells, such as macrophages and T cells, and regulate the production of cytokines and chemokines. It can also affect the function of endothelial cells and smooth muscle cells, leading to changes in vascular tone and blood flow.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its potent bioactivity, which allows for the investigation of its effects on various cellular and molecular processes. Another advantage is the availability of synthetic 3-Hydroxy-5,8,11,14-eicosatetraenoic acid, which enables researchers to study its effects in a controlled setting. However, one limitation of using 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in lab experiments is its instability, which can lead to degradation and loss of bioactivity over time. Additionally, the complex mechanism of action of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-Hydroxy-5,8,11,14-eicosatetraenoic acid. One area of interest is the development of novel synthetic methods for producing 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and related bioactive lipids. Another area of focus is the investigation of the role of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid in the pathogenesis of various diseases, including cancer and cardiovascular disease. Additionally, the potential therapeutic applications of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid and its analogs are being explored, including their use as anti-inflammatory agents and as modulators of lipid metabolism.
Synthesis Methods
The synthesis of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid can be achieved through the enzymatic oxidation of arachidonic acid by lipoxygenase enzymes. This process involves the addition of molecular oxygen to the carbon-carbon double bonds of arachidonic acid, leading to the formation of a hydroperoxide intermediate. The hydroperoxide is then reduced to 3-Hydroxy-5,8,11,14-eicosatetraenoic acid by the action of glutathione peroxidase or other enzymes.
Scientific Research Applications
The scientific research application of 3-Hydroxy-5,8,11,14-eicosatetraenoic acid is vast and varied. It has been shown to play a critical role in the regulation of inflammation, immune response, and cardiovascular function. 3-Hydroxy-5,8,11,14-eicosatetraenoic acid has been implicated in the pathogenesis of various diseases, including cancer, asthma, and atherosclerosis. Its potential as a therapeutic target for these diseases has been extensively investigated in preclinical studies.
properties
CAS RN |
135295-02-2 |
|---|---|
Product Name |
3-Hydroxy-5,8,11,14-eicosatetraenoic acid |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-3-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
HVJLGJXEWCPPDB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC(CC(=O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O |
synonyms |
3-HETE 3-hydroxy-5,8,11,14-eicosatetraenoic acid 3-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



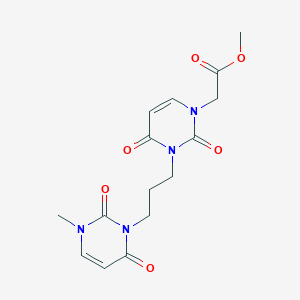
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
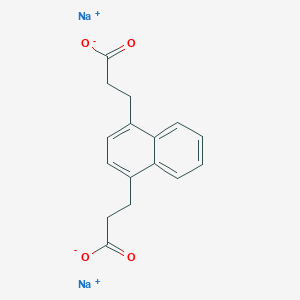

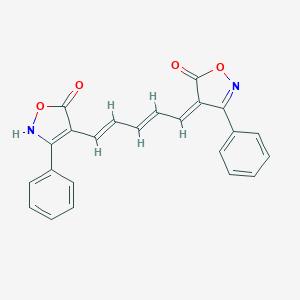
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

